(5-chloro-2-methylphenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-2-3-8(9)4-7(6)5-10;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUVLFMHANADML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28096-37-9 | |
| Record name | Benzenemethanamine, 5-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28096-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-chloro-2-methylphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material: 5-Chloro-2-methyl aniline
- The synthesis often begins with 5-chloro-2-methyl aniline, which can be prepared from 4-chloro-2-nitrotoluene by reduction.
- The process involves dissolving polysulfide in water, adding an ammonium salt, and then slowly adding 4-chloro-2-nitrotoluene under controlled temperature (30–105 °C) to obtain 5-chloro-2-methyl aniline after phase separation and washing.
Coupling and Reduction to Methanamine
- 5-chloro-2-methyl aniline undergoes diazotization to form an aniline diazonium salt, which is then coupled with other aromatic amines to form azo-compounds.
- These azo-compounds are subjected to catalytic hydrogenation or hydrazine hydrate reduction using Raney-Nickel catalyst at 60–80 °C for 4–7 hours under stirring and inert atmosphere.
- The reduction step converts azo-compounds to the corresponding amines, including (5-chloro-2-methylphenyl)methanamine.
- The reaction mixture is concentrated by removing water vapor, and the product is isolated by dissolving in methanol and filtering off the catalyst to obtain a methanol aqueous solution of the amine derivative.
Conversion to Hydrochloride Salt
- The free amine is typically converted to the hydrochloride salt by treatment with hydrochloric acid, which enhances stability and facilitates isolation.
Alternative Synthetic Approaches
Direct Amination of Chloromethyl Derivatives
- Some methods involve direct amination of chloromethyl-substituted aromatic compounds, avoiding intermediate azo-compounds, using bases such as potassium carbonate or cesium carbonate and amine sources under controlled conditions.
- Acidic workup with HCl or other acids converts the free amine to the hydrochloride salt.
Use of Hydrazine Hydrate and Raney-Nickel Catalysis
- Hydrazine hydrate reduction in the presence of Raney-Nickel catalyst is a key step for hydrogenolysis of azo intermediates, providing high yields of the desired amine.
- Reaction parameters such as temperature (70–80 °C), catalyst loading, and reaction time (5–7 hours) are optimized to maximize conversion and minimize side products.
Data Table Summarizing Key Preparation Parameters
Research Findings and Optimization Notes
- The use of hydrazine hydrate with Raney-Nickel catalyst provides efficient reduction of azo intermediates to amines with minimal side reactions.
- Controlling pH during diazotization and coupling is critical to avoid side product formation and ensure complete conversion.
- Temperature control during reduction (70–80 °C) balances reaction rate and catalyst stability.
- Methanol is preferred as a solvent for dissolving crude amine products and facilitating catalyst removal by heat filtration.
- The hydrochloride salt form improves compound stability, handling, and purification.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are often employed.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-chloro-2-methylphenyl)methanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: For the synthesis of pharmaceutical intermediates and active compounds.
Industry: In the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (5-chloro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Table 1: Substituent Effects on Phenylmethanamine Derivatives
Key Observations :
- Electron-donating vs. withdrawing groups : The methyl group in the target compound likely increases electron density at the aromatic ring compared to methoxy (OCH3) or halogens (F, Cl), affecting binding interactions in biological systems.
- Lipophilicity : The methyl substituent may enhance membrane permeability relative to polar methoxy or halogenated analogs.
Heterocyclic Derivatives
Table 2: Heterocyclic Methanamine Derivatives
Key Observations :
- Heterocyclic vs.
- Molecular weight and solubility : Heterocyclic derivatives generally have higher molecular weights and may exhibit reduced aqueous solubility compared to simple phenylmethanamines.
Biological Activity
(5-Chloro-2-methylphenyl)methanamine hydrochloride is a compound with notable biological activity, particularly in pharmacological and biochemical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
This compound is characterized by its amine functional group attached to a chloro-substituted aromatic ring. Its molecular formula is , and it has a molar mass of approximately 171.63 g/mol. The presence of the chlorine atom enhances its reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, including antimicrobial, anticancer, and neuropharmacological effects.
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for different pathogens can be summarized as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for further development in treating bacterial infections .
2. Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these cell lines were found to be:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 2.082 |
| MCF-7 | 2.053 |
The compound's mechanism of action appears to involve modulation of metabolic pathways, leading to increased apoptosis rates in treated cells .
3. Neuropharmacological Effects
The compound has also been investigated for its potential neuropharmacological effects, particularly in relation to serotonin receptors. Studies suggest that it may act as a selective antagonist for certain serotonin receptor subtypes, which could have implications for treating mood disorders .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may alter receptor signaling pathways or enzymatic activities, leading to the observed biological effects.
- Receptor Binding : The compound is believed to bind selectively to serotonin receptors, influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to its anticancer effects by disrupting the energy metabolism of cancer cells.
Case Studies
A notable study conducted on the effects of this compound involved its application in animal models for evaluating its therapeutic potential against bacterial infections and tumors. The study highlighted significant reductions in tumor size and bacterial load in treated groups compared to controls .
Q & A
Q. What are the recommended synthetic routes for (5-chloro-2-methylphenyl)methanamine hydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols starting from substituted benzene derivatives. A common approach includes:
Chlorination and Methylation : Introduce chlorine and methyl groups at specific positions on the benzene ring using reagents like chlorinating agents (e.g., Cl₂/AlCl₃) and methylating agents (e.g., CH₃I) .
Amination : Convert the substituted benzene to the corresponding methanamine via reductive amination (e.g., using NaBH₃CN or H₂/Pd-C) .
Salt Formation : React the free base with HCl to form the hydrochloride salt, enhancing solubility and stability .
Purity Optimization : Use column chromatography (silica gel) or recrystallization (solvent: ethanol/water) to achieve >95% purity. HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity validation .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation :
- Physicochemical Properties :
Advanced Research Questions
Q. How does the substitution pattern (5-chloro, 2-methyl) influence the compound’s reactivity in downstream chemical modifications?
Methodological Answer: The chloro group at position 5 is electron-withdrawing, directing electrophilic substitutions to the para position, while the methyl group at position 2 sterically hinders ortho reactions. Example modifications:
- Nucleophilic Aromatic Substitution : Replace Cl with amines or alkoxides under catalytic Cu(I) conditions .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling (Pd catalysts) to introduce aryl/heteroaryl groups at the chlorine position .
Experimental Design : Monitor reaction progress via LC-MS and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize byproducts .
Q. What strategies can resolve contradictions in biological activity data caused by batch-to-batch variability?
Methodological Answer:
- Source Validation : Compare commercial batches (e.g., from Cayman Chemical or Thermo Scientific) using LC-MS and elemental analysis to verify consistency .
- Bioactivity Replication :
- Conduct dose-response assays (e.g., IC₅₀) in triplicate across multiple batches.
- Use positive controls (e.g., known receptor agonists/antagonists) to normalize data .
- Impact of Residual Solvents : Quantify residual DMSO or ethanol via GC-MS; limit to <0.1% to avoid false positives .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the hydrochloride salt in biological interactions?
Methodological Answer:
- Free Base vs. Salt Comparison :
- Biological Assays :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
